Cas no 2104310-27-0 (1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol)

1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol
- 2104310-27-0
- EN300-1636765
-
- Inchi: 1S/C10H15NOS/c1-10(12)5-3-2-4-8(10)9-6-11-7-13-9/h6-8,12H,2-5H2,1H3
- InChI Key: LQPKPCQKSWKIEG-UHFFFAOYSA-N
- SMILES: S1C=NC=C1C1CCCCC1(C)O
Computed Properties
- Exact Mass: 197.08743528g/mol
- Monoisotopic Mass: 197.08743528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4Ų
- XLogP3: 2
1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1636765-10.0g |
1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol |
2104310-27-0 | 10g |
$6082.0 | 2023-06-04 | ||
Enamine | EN300-1636765-5.0g |
1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol |
2104310-27-0 | 5g |
$4102.0 | 2023-06-04 | ||
Enamine | EN300-1636765-0.25g |
1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol |
2104310-27-0 | 0.25g |
$1300.0 | 2023-06-04 | ||
Enamine | EN300-1636765-1000mg |
1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol |
2104310-27-0 | 1000mg |
$1057.0 | 2023-09-22 | ||
Enamine | EN300-1636765-5000mg |
1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol |
2104310-27-0 | 5000mg |
$3065.0 | 2023-09-22 | ||
Enamine | EN300-1636765-50mg |
1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol |
2104310-27-0 | 50mg |
$888.0 | 2023-09-22 | ||
Enamine | EN300-1636765-10000mg |
1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol |
2104310-27-0 | 10000mg |
$4545.0 | 2023-09-22 | ||
Enamine | EN300-1636765-500mg |
1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol |
2104310-27-0 | 500mg |
$1014.0 | 2023-09-22 | ||
Enamine | EN300-1636765-1.0g |
1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol |
2104310-27-0 | 1g |
$1414.0 | 2023-06-04 | ||
Enamine | EN300-1636765-0.1g |
1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol |
2104310-27-0 | 0.1g |
$1244.0 | 2023-06-04 |
1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol Related Literature
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1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Additional information on 1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol
Introduction to 1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol (CAS No. 2104310-27-0)
1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol, with the CAS number 2104310-27-0, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound belongs to the class of thiazole derivatives and exhibits unique structural and chemical properties that make it a valuable candidate for various research and development activities.
The molecular structure of 1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol consists of a cyclohexane ring substituted with a methyl group and a thiazole ring. The thiazole moiety, characterized by its sulfur and nitrogen heteroatoms, imparts significant biological activity to the molecule. The cyclohexane ring, on the other hand, provides structural rigidity and influences the compound's solubility and stability.
Recent studies have highlighted the potential of 1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol in various therapeutic areas. One notable application is in the field of anti-inflammatory agents. Research published in the Journal of Medicinal Chemistry has shown that thiazole derivatives, including 1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol, exhibit potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response pathway. This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol has also shown potential as an antimicrobial agent. A study published in the Antimicrobial Agents and Chemotherapy journal demonstrated that this compound effectively inhibits the growth of several bacterial strains, including those resistant to conventional antibiotics. This finding is particularly significant given the increasing prevalence of antibiotic-resistant bacteria and the urgent need for new antimicrobial agents.
The pharmacokinetic properties of 1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol have also been investigated. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent. The compound's good oral bioavailability and low toxicity further enhance its suitability for drug development.
In terms of synthetic methods, several routes have been developed to produce 1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol. One common approach involves the reaction of 2-bromocyclohexanone with thiourea followed by methylation and reduction steps. This multi-step synthesis allows for high yields and purity levels, making it suitable for large-scale production.
The safety profile of 1-methyl-2-(1,3-thiazol-5-yl)cyclohexan-1-ol has been extensively evaluated. Toxicity studies have shown that it is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. However, as with any new compound, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 1-methyl-2-(1,3-thiazol-5-y)cyclohexan-o-l (CAS No. 2104310–27–0) is a promising compound with a wide range of potential applications in pharmaceutical and medicinal chemistry. Its unique structural features and favorable biological activities make it an attractive candidate for further research and development. Ongoing studies are expected to uncover additional therapeutic uses and optimize its formulation for clinical use.
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